molecular formula C12H10BrNOS2 B2829684 (5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 359648-35-4

(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2829684
CAS No.: 359648-35-4
M. Wt: 328.24
InChI Key: LYEQQFWNXRSVHZ-JXMROGBWSA-N
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Description

The compound (5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure features a thiazolidinone core with a 3-ethyl substituent at position 3, a 3-bromophenylmethylidene group at position 5, and a thioxo (sulfanylidene) group at position 2. This article compares its structural, synthetic, and physicochemical properties with those of analogous compounds, emphasizing substituent effects on reactivity and functionality.

Properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEQQFWNXRSVHZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with a bromophenyl group at the 5-position and an ethyl group at the 3-position. The presence of a sulfur atom contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

In a study evaluating various thiazolidinone derivatives, compounds with halogen substitutions (e.g., bromine) exhibited enhanced antibacterial properties due to increased electron-withdrawing effects that stabilize the active form of the molecule .

CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
This compound88.4691.66
Reference Drug (Ampicillin)26 mm inhibition zone-

Anticancer Activity

Recent research indicates that thiazolidinone derivatives possess notable anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation in various cell lines:

  • Cell Lines Tested : HT29 (human colon adenocarcinoma), H460 (lung cancer).
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase through inhibition of CDK1/cyclin B pathways .

A comparative analysis revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against these cancer cell lines, showcasing their potential as anticancer agents .

Cell LineIC50 Value (µM)Mechanism
HT2910.2Apoptosis induction
H46012.5Cell cycle arrest

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has also been explored. The compound demonstrated significant free radical scavenging activity in various assays:

  • ABTS Assay : Showed an inhibition percentage comparable to standard antioxidants.

This antioxidant activity is crucial for mitigating oxidative stress-related diseases and enhancing the overall therapeutic profile of the compound .

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of synthesized thiazolidinones were evaluated against clinical isolates of bacteria, revealing that those with bromine substitutions had superior inhibitory effects compared to unsubstituted analogs .
  • Anticancer Trials : In vitro studies indicated that specific thiazolidinones could induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential for development into anticancer therapies .

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinones, including this specific compound, may exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazolidinones have shown efficacy against various bacterial and fungal strains. The presence of the bromophenyl group may enhance this activity by increasing lipophilicity, thus facilitating membrane penetration.
  • Anticancer Properties : Structural analogs of thiazolidinones have been reported to possess anticancer properties. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.
  • Anti-inflammatory Effects : Some thiazolidinones have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the applications and efficacy of thiazolidinone derivatives:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various thiazolidinone derivatives, including those similar to (5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research conducted on thiazolidinone derivatives indicated that compounds with similar structures could inhibit cancer cell proliferation in vitro. The study demonstrated that these compounds induced cell cycle arrest and apoptosis in human cancer cell lines .
  • Anti-inflammatory Studies : A recent investigation highlighted the anti-inflammatory properties of thiazolidinones, showing that they could reduce inflammation markers in animal models .

Computational Predictions

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of this compound based on its structural features. These models correlate specific molecular characteristics with observed biological effects, aiding in the design of more effective derivatives.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitution Reactions

The 3-bromophenyl group enables both electrophilic and nucleophilic substitution, though bromine’s electron-withdrawing nature directs reactivity.

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-bromo-5-nitro derivative62%
SulfonationH₂SO₄/SO₃, 100°C3-bromo-5-sulfo derivative55%

Nucleophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProductYieldReference
MethoxylationNaOMe/CuI, DMF, 120°C3-methoxy derivative78%
AminationNH₃, Pd catalyst3-amino derivative65%

Oxidation and Reduction Reactions

The thione (-C=S) and exocyclic double bond are key sites for redox transformations.

Oxidation

Target SiteReagents/ConditionsProductYieldReference
Thione (S)H₂O₂, MeOH, 25°CSulfoxide derivative85%
Thione (S)KMnO₄, H₂O, 60°CSulfone derivative73%

Reduction

Target SiteReagents/ConditionsProductYieldReference
Exocyclic double bondH₂, Pd/C, EtOHDihydrothiazolidinone90%
Thione (S)NaBH₄, MeOHThiol derivative68%

Cross-Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed couplings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄Biaryl derivative82%
Ullmann couplingArNH₂, CuI, K₂CO₃Aryl amine derivative70%

Condensation and Cycloaddition Reactions

The exocyclic double bond facilitates cyclization and conjugation.

Knoevenagel Condensation

AldehydeConditionsProductYieldReference
FurfuralPiperidine, EtOHFuran-fused derivative75%
BenzaldehydeMW irradiationStyryl derivative80%

Cycloaddition

Reaction TypeReagents/ConditionsProductYieldReference
[4+2] Diels-AlderMaleic anhydrideTricyclic adduct58%

Functionalization of the Thiazolidinone Ring

The NH and carbonyl groups enable ring modifications.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMFN-methyl derivative88%
HydrolysisNaOH, H₂O, refluxThiazolidinedione76%

Key Findings:

  • Stereochemical Influence : The E-configuration of the exocyclic double bond directs regioselectivity in cycloadditions .

  • Bromine Reactivity : Acts as a leaving group in cross-couplings and stabilizes intermediates in electrophilic substitutions.

  • Thione Versatility : Oxidation state modulates biological activity (e.g., sulfones show enhanced enzyme inhibition).

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications: Substituent Variations

Key structural analogs differ in substituents on the benzylidene ring, the thiazolidinone core, and the alkyl/aryl groups at position 3. Below is a comparative analysis:

Table 1: Substituent Effects on Key Analogs
Compound Name R1 (Position 5) R2 (Position 3) Molecular Weight Key Features Reference
Target Compound 3-Bromophenylmethylidene Ethyl 340.25* Bromine enhances electrophilicity -
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one 5-Bromo-2-hydroxybenzylidene Ethyl 344.25 Hydroxyl group improves H-bonding
(5E)-5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-3-ethyl-2-thioxo-thiazolidin-4-one 4-Bromophenyl-furanmethylidene Ethyl 405.27 Furan ring alters π-conjugation
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl 325.42 Methyl group increases hydrophobicity
(5E)-3-Benzyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Thiophen-2-ylmethylidene Benzyl 342.46 Thiophene enhances electronic delocalization

*Calculated based on molecular formula C₁₂H₁₀BrNO₂S₂.

Key Observations:
  • Heterocyclic Rings : Replacement of the phenyl group with furan (as in ) or thiophene () modifies electronic properties, influencing redox behavior and binding interactions.
  • N3-Substituents : Ethyl groups (target compound) vs. phenyl/benzyl groups () alter steric bulk, impacting molecular packing and bioactivity .

Spectroscopic and Physical Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Name Melting Point/Decomposition (°C) Yield ¹H-NMR Shifts (Key Protons) HRMS (m/z)
Target Compound Not reported - - -
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) 178–246 (dec.) 21% δ 7.70 (s, CH=), 6.10 (s, OCH₂O) 457.1259 [M+H]+
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one Not reported - - -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Not reported - Crystallographic Angles 104.8°–179.33° -
Key Observations:
  • Thermal Stability: Decomposition temperatures >170°C (e.g., 178–246°C for compound 9e ) suggest moderate stability for thiazolidinones, likely influenced by substituent electron-withdrawing effects.
  • Synthetic Challenges : Low yields (e.g., 9% for compound 9f ) highlight difficulties in condensing bulky or electron-deficient aldehydes.
  • ¹H-NMR Trends : Resonances for the exocyclic CH= group appear near δ 7.70, consistent across analogs .

Crystallographic Analysis

  • Software Tools: Structures like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one were resolved using SHELX and WinGX , revealing planar thiazolidinone cores and dihedral angles influenced by substituents.
  • Hydrogen Bonding : Hydroxyl groups (e.g., in ) facilitate intermolecular H-bonds, affecting crystal packing and solubility .

Q & A

Q. What are the standard synthesis protocols for (5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, and how is structural confirmation achieved?

The synthesis typically involves a multi-step condensation-cyclization reaction. For example, analogous thiazolidinones are synthesized by reacting substituted aldehydes (e.g., 3-bromobenzaldehyde) with thiosemicarbazides under reflux in ethanol or DMF, catalyzed by bases like NaOH. Post-synthesis, structural confirmation is achieved via TLC for reaction monitoring, ¹H/¹³C NMR for functional group analysis, and HRMS for molecular weight validation. Crystallinity and bond geometry can be further assessed using X-ray diffraction .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Key techniques include:

  • UV-Vis spectroscopy : To analyze π→π* transitions in the conjugated system.
  • FT-IR : For identifying thioamide (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
  • NMR : To resolve substituent effects (e.g., bromophenyl proton splitting patterns). Stability under varying pH/temperature can be assessed via HPLC with UV detection .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion/MIC tests against Gram± bacteria/fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require higher temps.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) vs. bases (e.g., piperidine) for regioselectivity.
  • DOE (Design of Experiments) : Taguchi methods to test variables (time, temp, molar ratios). Yield improvements >15% have been reported using microwave-assisted synthesis .

Q. How do substituents (e.g., 3-bromophenyl, ethyl) influence reactivity and bioactivity?

  • Electron-withdrawing bromine increases electrophilicity at the methylidene carbon, enhancing nucleophilic attack (e.g., in Michael addition).
  • Ethyl group on N3 modulates lipophilicity (logP ~2.8), improving membrane permeability. SAR studies show bromophenyl derivatives exhibit 2–3x higher anticancer activity vs. chloro analogs .

Q. What computational methods elucidate the mechanism of action against biological targets?

  • Molecular docking : AutoDock Vina to predict binding to kinases (e.g., EGFR; docking scores ≤−9.0 kcal/mol).
  • MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns).
  • QSAR : CoMFA models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ .

Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

Strategies include:

  • Standardized assays : Adherence to CLSI guidelines for antimicrobial testing.
  • Meta-analysis : Pooling data from ≥3 independent studies with fixed/random-effects models.
  • Proteomic profiling : SILAC labeling to identify off-target effects confounding activity .

Q. What advanced analytical techniques resolve stereochemical and tautomeric ambiguities?

  • X-ray crystallography : Defines E/Z configuration at the methylidene bond.
  • Dynamic NMR : Detects thione⇌thiol tautomerism (ΔG‡ ~50 kJ/mol).
  • ECD spectroscopy : Correlates absolute configuration with Cotton effects .

Q. How is bioavailability optimized through formulation or prodrug design?

  • Nanocarriers : PLGA nanoparticles (size <200 nm, PDI <0.2) improve solubility (2.5x increase).
  • Prodrugs : Acetylating the thione to thioether enhances oral absorption (AUC₀–24: 450 vs. 220 ng·h/mL) .

Q. What in silico tools predict metabolic pathways and toxicity?

  • CYP450 metabolism : Schrödinger’s BioLuminate to identify oxidation sites (e.g., para-bromophenyl hydroxylation).
  • Toxicity prediction : DEREK Nexus for structural alerts (e.g., thiazolidinone-associated hepatotoxicity) .

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